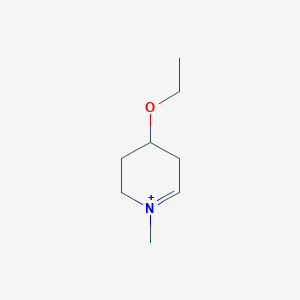![molecular formula C5H3N3O2S B12523758 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-92-1](/img/structure/B12523758.png)
3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of thieno and triazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]triazine derivatives with hydroxylating agents under controlled temperatures and pH levels . The reaction conditions often require the use of catalysts to facilitate the cyclization process and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize automated systems to maintain optimal reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d][1,2,3]triazin-4(3H)-one derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown promise as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Shares a similar triazinone core but differs in the fused benzene ring.
1,2,4-Triazine: Another triazine derivative with different substitution patterns and biological activities.
1,3,5-Triazine: Known for its applications in agriculture and pharmaceuticals.
Uniqueness
3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused thieno ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile scaffold in drug design and material science.
Properties
CAS No. |
832127-92-1 |
|---|---|
Molecular Formula |
C5H3N3O2S |
Molecular Weight |
169.16 g/mol |
IUPAC Name |
3-hydroxythieno[2,3-d]triazin-4-one |
InChI |
InChI=1S/C5H3N3O2S/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H |
InChI Key |
APIWBODIGXGZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)N(N=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)



![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde](/img/structure/B12523715.png)

![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
![2-(Pyren-1-YL)-N,N-bis[4-(pyren-1-YL)phenyl]aniline](/img/structure/B12523775.png)
